5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde
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Overview
Description
5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde is a chemical compound with the molecular formula C11H12N2O3 It is characterized by a pyrrolidine ring substituted with a pyridin-3-ylmethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde typically involves the reaction of pyrrolidine derivatives with pyridine carboxaldehyde under specific conditions. One common method includes the use of a condensation reaction where the pyrrolidine derivative is reacted with pyridine-3-carboxaldehyde in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, acids, and bases are commonly used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pyridine ring can interact with receptors and enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde
- 5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde
- 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid
Uniqueness
5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde is unique due to the specific position of the pyridin-3-ylmethyl group and the presence of the aldehyde functional group. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O2/c14-8-10-4-11(15)13(7-10)6-9-2-1-3-12-5-9/h1-3,5,8,10H,4,6-7H2 |
InChI Key |
BRWSRANXAFQOMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CN=CC=C2)C=O |
Origin of Product |
United States |
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